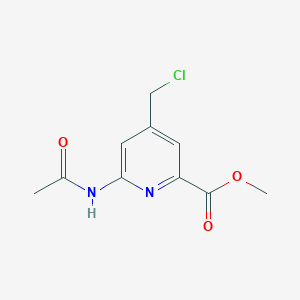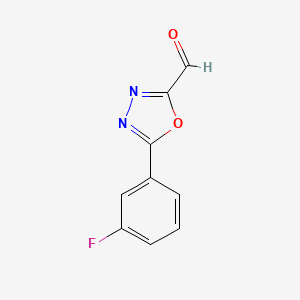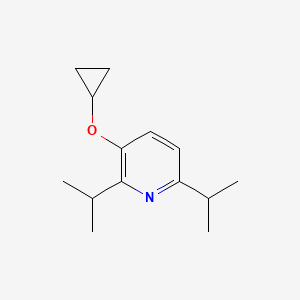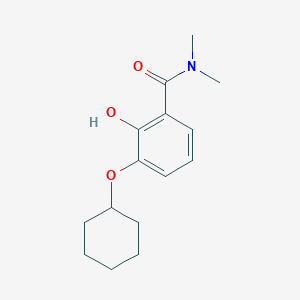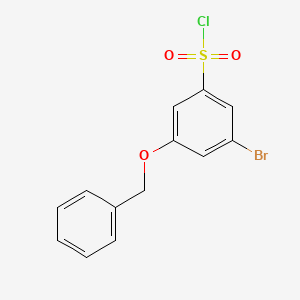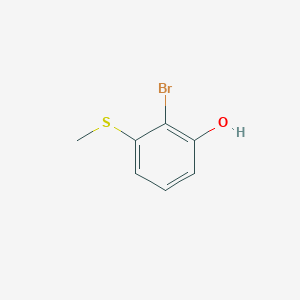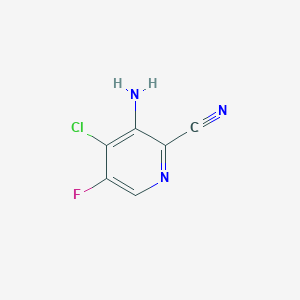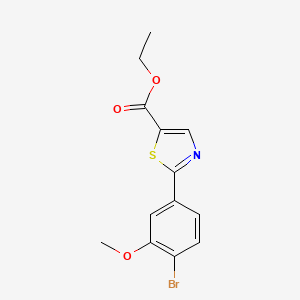
2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid ethyl ester is an organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a bromine atom, and a methoxy group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Methoxylation: The methoxy group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), and catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products
Substitution: Various substituted thiazole derivatives.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid
- 2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxamide
- 2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid methyl ester
Uniqueness
2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid ethyl ester is unique due to the presence of the ethyl ester group, which imparts distinct chemical properties and reactivity compared to its analogs. This compound’s specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C13H12BrNO3S |
|---|---|
Molekulargewicht |
342.21 g/mol |
IUPAC-Name |
ethyl 2-(4-bromo-3-methoxyphenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H12BrNO3S/c1-3-18-13(16)11-7-15-12(19-11)8-4-5-9(14)10(6-8)17-2/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
KLPYNMIFXBEPGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(S1)C2=CC(=C(C=C2)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


